N-benzyl-2-methoxypyrimidine-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-methoxypyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-13-15-8-11(9-16-13)12(17)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDKKBXOJNAXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of N Benzyl 2 Methoxypyrimidine 5 Carboxamide Derivatives
Influence of Substituents on the Pyrimidine (B1678525) Core
The 2-methoxy group on the pyrimidine ring plays a significant role in modulating the electronic and steric properties of the molecule. The methoxy (B1213986) group is a strong electron-donating group through resonance, which can influence the reactivity and binding affinity of the entire heterocyclic system. Many studies have indicated that the presence and position of methoxy groups can significantly affect the biological activity of heterocyclic compounds. nih.gov For instance, in related benzimidazole (B57391) derivatives, the presence of methoxy groups has been shown to enhance antioxidant activity. nih.gov In the context of N-benzyl-2-methoxypyrimidine-5-carboxamide, the 2-methoxy group is anticipated to influence the molecule's interaction with its biological target. Its replacement with other small alkoxy groups or bioisosteres could be a key area for SAR exploration to fine-tune activity.
The 5-carboxamide linkage is a critical component, often involved in hydrogen bonding interactions with biological targets. Modifications to this group can have a profound impact on the compound's potency and pharmacokinetic properties. Research on related pyrimidine-5-carboxamide derivatives has demonstrated that this moiety is a versatile handle for chemical modification. nih.gov For instance, the amide nitrogen and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. Altering the substituents on the amide nitrogen can explore new binding pockets and improve properties like solubility and metabolic stability. The exploration of dihydropyrimidine-5-carboxamide analogues has also highlighted the importance of this moiety for biological activity. nih.gov
| Modification at 5-Carboxamide | Observed/Anticipated Effect on Activity |
| Replacement of -NH with -O- or -S- | Alters hydrogen bonding capacity and geometry |
| Introduction of alkyl groups on amide N | May enhance lipophilicity and steric bulk |
| Replacement of benzylamine (B48309) with other amines | Explores different binding interactions |
Exploration of the N-benzyl Moiety and Linker Region
The N-benzyl group and the amide linker that connects it to the pyrimidine core are crucial for orienting the molecule within a binding site and for establishing key interactions.
The benzyl (B1604629) ring offers a large surface for introducing a variety of substituents to probe for additional interactions with a biological target. The nature, position, and size of these substituents can dramatically alter the biological activity. Studies on analogous N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that substitutions on the benzyl ring are critical for inhibitory potency. nih.govthalesnano.com For example, the introduction of small, lipophilic groups or halogen atoms can lead to enhanced activity, potentially through hydrophobic or halogen bonding interactions. In a series of N-benzyl-2-methoxy-5-propargyloxybenzoamides, introducing a fluorine or methyl group at the 3- or 4-position of the benzyl ring was found to be beneficial for herbicidal activity. nih.gov
| Position on Benzyl Ring | Substituent | Potential Impact on Activity |
| para (4-position) | Electron-withdrawing group (e.g., -CF₃) | May enhance binding affinity through specific interactions. mdpi.com |
| meta (3-position) | Halogen (e.g., -F, -Cl) | Can form halogen bonds and increase lipophilicity. mdpi.com |
| ortho (2-position) | Small alkyl group (e.g., -CH₃) | Can induce a conformational preference. |
The linker region, in this case, the amide bond, connects the pyrimidine core to the benzyl group. While the core structure specifies an N-benzyl group, hypothetical variations in the linker, such as extending or constraining it, are a common strategy in medicinal chemistry. In studies of N-alkyl-5-hydroxypyrimidinone carboxamides, the nature of the N-alkyl group was found to be critical for retaining potency. nih.gov For instance, replacing a flexible linker with a more rigid one can lock the molecule into a bioactive conformation, potentially increasing affinity. Conversely, a more flexible linker might allow the molecule to adapt to different binding site topographies. The replacement of a benzyl group at a similar position with a phenyl or cyclohexyl methyl group has been shown to reduce potency in some antitubercular agents. nih.gov
Bioisosteric Replacement and Heterocyclic Modifications
Bioisosteric replacement is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, various parts of the molecule can be subjected to bioisosteric modifications. For example, the pyrimidine ring itself could be replaced by other heterocycles like pyridine (B92270), triazine, or a thieno[2,3-d]pyrimidine (B153573) system to explore different chemical space and biological activities. researchgate.net The methoxy group could be replaced by other small electron-donating groups such as -NH₂, -OH, or -SCH₃. The carboxamide linker is also amenable to replacement with bioisosteres like a sulfonamide, a reverse amide, or a stable ketone. Such modifications can lead to novel compounds with improved pharmacological profiles. For example, the synthesis of novel thieno[2,3-b]pyridine (B153569) analogues has shown that compounds with alcohol functionality had improved efficacy over their benzoyl counterparts. mdpi.com
Conformational Analysis and its Correlation with SAR
A significant feature of N-substituted amides is the possibility of cis and trans isomers arising from the hindered rotation about the amide bond. In the context of this compound, these two isomers would place the benzyl group either on the same side (cis) or the opposite side (trans) of the carbonyl oxygen. The relative stability of these conformers is influenced by steric hindrance between the substituents on the amide nitrogen and the carbonyl oxygen, as well as the electronic environment. Nuclear Magnetic Resonance (NMR) studies on related N-benzyl amides have demonstrated the existence of both isomers in solution, often with one being predominant.
Furthermore, the orientation of the 2-methoxy group on the pyrimidine ring is of considerable importance. Studies on analogous 2-methoxypyridines have revealed a conformational preference for the syn arrangement, where the methyl group of the methoxy moiety is directed toward the ring nitrogen. This preference is often attributed to a combination of steric and electronic factors, including favorable orbital interactions. It is highly probable that a similar syn preference exists in the 2-methoxypyrimidine (B189612) scaffold.
The interplay between these conformational features gives rise to a set of possible low-energy structures for any given derivative. The biological activity of these compounds is then determined by which of these conformations can favorably interact with the binding site of a biological target. For instance, a receptor might exclusively bind to the trans-amide conformer, in which case the equilibrium position between the cis and trans states, and the energy barrier to their interconversion, would be critical factors for activity.
To illustrate the correlation between conformation and activity, consider a hypothetical series of this compound derivatives with varying substitution patterns on the benzyl ring. The electronic and steric nature of these substituents can influence the preferred conformation and, consequently, the biological response.
| Compound | Benzyl Substituent | Predominant Amide Conformer | Hypothetical Receptor Binding Affinity (IC₅₀, nM) |
| 1 | H | trans | 50 |
| 2 | 4-Fluoro | trans | 35 |
| 3 | 2-Methyl | cis | 250 |
| 4 | 4-Methoxy | trans | 45 |
| 5 | 2,6-Dimethyl | cis | >1000 |
In this hypothetical data set, the unsubstituted compound 1 and its 4-substituted analogs (2 and 4 ) are shown to prefer a trans amide conformation, which is associated with higher binding affinity. The introduction of a small electron-withdrawing group like fluorine at the 4-position (compound 2 ) may enhance electronic interactions with the target, leading to improved potency. A bulky substituent at the ortho position, such as the methyl group in compound 3 , could induce a shift in the conformational equilibrium towards the cis isomer to alleviate steric strain. If the receptor's binding pocket can only accommodate the trans conformer, this shift would result in a significant loss of activity. An even greater steric clash, as seen with the 2,6-dimethyl substitution in compound 5 , would further favor the inactive cis conformation, leading to a complete loss of affinity.
The following table outlines the key conformational considerations and their potential impact on the SAR of this compound derivatives.
| Conformational Feature | Description | Potential Impact on SAR |
| Amide Bond Isomerism | Existence of cis and trans conformers due to restricted rotation around the C-N bond. | The receptor may selectively bind to one conformer. Substituents that alter the cis/trans equilibrium will modulate activity. |
| 2-Methoxy Group Orientation | The methoxy group can adopt a syn or anti conformation relative to the ring nitrogen. | The syn conformation is likely preferred and may be essential for proper orientation within the binding site. |
| Pyrimidine-Carbonyl Torsion | Rotation around the bond connecting the pyrimidine ring and the carbonyl group. | Defines the spatial relationship between the heterocyclic core and the side chain, affecting the overall topology of the molecule. |
| Benzyl Group Orientation | The spatial position of the benzyl ring relative to the amide linkage. | The orientation of the benzyl ring and its substituents is critical for hydrophobic and electronic interactions with the target protein. |
Biological Activities and Molecular Mechanisms of N Benzyl 2 Methoxypyrimidine 5 Carboxamide Analogues
In Vitro Biological Activity Spectrum
The in vitro evaluation of N-benzyl-2-methoxypyrimidine-5-carboxamide analogues has unveiled a diverse range of biological effects. These activities are largely dependent on the specific substitutions and structural modifications of the core heterocyclic ring and the N-benzyl group.
Derivatives based on pyrimidine (B1678525) and fused pyrimidine systems have demonstrated significant antiproliferative and antitumor activities across various cancer cell lines. nih.gov For instance, a novel compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), was synthesized and tested for its anticancer effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines. nih.gov Another study focused on thieno[2-3-b]pyridine analogues, which share structural similarities. The introduction of a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was found to be important for maximizing antiproliferative activity. mdpi.comnih.gov Specifically, compounds 7h and 7i, which are 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, showed potent activity against HCT116 and MDA-MB-231 cells, with IC₅₀ concentrations between 25–50 nM. mdpi.comnih.gov
Similarly, benzyl (B1604629) and phenethyl analogues of makaluvamine, a marine alkaloid, have been evaluated for their antiproliferative effects. researchgate.net Analogues with 4-methyl, 4-chloro, and 4-fluoro substitutions on the benzyl group showed pronounced activity against the MCF-7 breast cancer cell line. researchgate.net
Table 1: Antiproliferative Activity of Selected Analogues
| Compound/Analogue | Cancer Cell Line | Activity (IC₅₀) | Source |
| 7h, 7i (Thieno[2-3-b]pyridine derivatives) | HCT116, MDA-MB-231 | 25-50 nM | mdpi.com, nih.gov |
| 5i (Benzoyl thieno[2-3-b]pyridine) | HCT116, MDA-MB-231 | 120-130 nM | mdpi.com |
| 4-chlorobenzyl makaluvamine analogue | MCF-7 | 1.8 µM | researchgate.net |
| 4-methylbenzyl makaluvamine analogue | MCF-7 | 2.3 µM | researchgate.net |
| 4-fluorobenzyl makaluvamine analogue | MCF-7 | 2.8 µM | researchgate.net |
The pyrimidine scaffold is a component of various compounds exhibiting antimicrobial properties. nih.gov Studies on related N-benzylpyrazine-2-carboxamide derivatives have shown notable antimycobacterial and antibacterial activities. nih.gov A series of substituted N-benzyl-3-chloropyrazine-2-carboxamides were tested against several bacterial and mycobacterial strains. nih.gov The compound 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide demonstrated the most significant activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Furthermore, N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) was among the most effective against Mycobacterium tuberculosis H37Rv. nih.gov Fused pyridine (B92270) compounds have also been reported to possess moderate to good antimicrobial activity against strains like E. coli and C. albicans. nih.gov
Table 2: Antimicrobial Activity of Selected Pyrazinecarboxamide Analogues
| Compound | Microorganism | Activity (MIC) | Source |
| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (5) | Staphylococcus aureus | 7.81 µM | nih.gov |
| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (5) | Staphylococcus epidermidis | 15.62 µM | nih.gov |
| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | nih.gov |
| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | nih.gov |
Pyrimidine derivatives are recognized for their anti-inflammatory potential. nih.gov The mechanism often involves the inhibition of key inflammatory mediators. For example, various heterocyclic compounds, including pyrazole (B372694) and triazoloquinoxaline derivatives, have been shown to reduce levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov Some pyrazolopyridine compounds exhibited anti-inflammatory effects comparable to the standard drug indomethacin. nih.gov Dihydropyrimidine-5-carboxamide analogues have also been explored for their anti-inflammatory activity, with some showing selective inhibition of cyclooxygenase-2 (COX-2) over COX-1. researchgate.net The inhibition of Bruton's tyrosine kinase (BTK) by certain pyrimidine-based inhibitors is also a key strategy for treating inflammatory and autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus. sci-hub.senih.gov
Analogues of this compound are potent modulators of various enzymes and receptors, a key factor in their therapeutic potential.
Kinase Inhibition: A significant number of pyrimidine derivatives have been developed as kinase inhibitors. They have shown inhibitory effects against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Bruton's tyrosine kinase (BTK). nih.govnih.gov A novel furopyrimidine compound, DHFP, was specifically investigated for its EGFR kinase inhibitory effect. nih.govresearchgate.net Similarly, a series of N,9-diphenyl-9H-purin-2-amine derivatives, based on a pyrimidine skeleton, were identified as highly potent BTK inhibitors, with IC₅₀ values as low as 0.4 nM. nih.gov These inhibitors are crucial in the context of B-cell malignancies. sci-hub.senih.gov
Serotonin (B10506) Receptor Agonism: N-benzylated tryptamines, which are structurally related to the phenethylamine (B48288) class of psychoactive compounds, have been investigated for their effects on serotonin receptors. nih.govnih.gov A series of N-benzylated-5-methoxytryptamine analogues showed high affinity for the 5-HT2 family of serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C). nih.govnih.gov Substitutions on the N-benzyl group significantly influenced this affinity; ortho or meta substitutions tended to enhance it, while para substitutions reduced it. nih.govnih.gov Several of these tryptamine (B22526) congeners were found to be potent partial agonists at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govnih.gov
Molecular Mechanism of Action Investigations
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for developing targeted therapies. Research has focused on identifying and validating the specific biological targets through which these analogues exert their effects.
EGFR Tyrosine Kinase: Abnormal activation of EGFR, a member of the tyrosine kinase receptor family, is linked to many cancers. nih.gov Pyrimidine-based compounds have been designed as EGFR tyrosine kinase inhibitors. nih.gov Molecular docking studies have shown that the N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) compound interacts with the EGFR tyrosine kinase, suggesting its potential as an anticancer agent by inhibiting cancer cell proliferation and growth. nih.govresearchgate.net Thiazolyl-pyrazoline derivatives have also been identified as EGFR inhibitors. dovepress.com
ERK Signaling Pathway: The inhibition of kinases like EGFR and BTK has downstream effects on critical signaling pathways. BTK is known to regulate multiple signaling pathways, including the MAPK pathway, of which ERK is a key component. mdpi.com By inhibiting these upstream kinases, pyrimidine-based inhibitors can disrupt the ERK signaling cascade, which is often dysregulated in cancer and inflammatory diseases.
Bruton Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. sci-hub.senih.gov Its deregulation is observed in numerous B-cell malignancies. nih.gov Pyrimidine-based derivatives have been successfully developed as potent BTK inhibitors. nih.govmdpi.com For instance, compounds 10d, 10i, and 10j, which are N,9-diphenyl-9H-purin-2-amine derivatives, displayed BTK inhibitory activity with IC₅₀ values of 0.5, 0.5, and 0.4 nM, respectively, comparable to the approved drug ibrutinib. nih.gov These inhibitors can be either reversible or irreversible, with irreversible inhibitors forming a covalent bond with a cysteine residue (Cys481) in the BTK active site. nih.govmdpi.com
m6A Regulators: N6-methyladenosine (m6A) is a common RNA modification, and its regulators are emerging as new targets for cancer therapy. nih.gov Aberrant expression of m6A regulators can promote malignant tumor development. nih.gov While direct studies on this compound are limited in this area, the development of small molecule inhibitors, such as those based on benzyl carboxylic acid, against m6A demethylases like FTO, highlights a potential avenue for related heterocyclic compounds in cancer treatment. nih.gov
5-HT2A/2C Receptors: N-benzyl tryptamine analogues have been confirmed as potent agonists at 5-HT2A and 5-HT2C receptors. nih.govnih.gov Functional assays measuring intracellular calcium mobilization confirmed that compounds like N-(2-methoxybenzyl)-5-methoxytryptamine are potent agonists at human 5-HT2A receptors, with EC₅₀ values in the low nanomolar range. nih.gov The interaction with these receptors, which are implicated in mood, cognition, and various psychiatric disorders, underscores the potential neurological applications of these compounds. researchgate.net
Ligand-Target Binding Affinity and Interaction Profiling
The binding affinity of a ligand to its biological target is a critical determinant of its potential therapeutic efficacy. For analogues of this compound, studies have focused on elucidating their binding interactions with specific enzymes and receptors implicated in various diseases.
One area of investigation has been their potential as inhibitors of enzymes involved in cancer progression. For instance, a novel analogue, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) , has been synthesized and studied for its interaction with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov Molecular docking studies have indicated that DHFP can fit into the active site of EGFR, suggesting a potential inhibitory effect on the enzyme's activity which is crucial for cancer cell proliferation. nih.govnih.gov
In the context of antimicrobial research, derivatives of N-benzyl-carboxamide have been evaluated. A series of N-benzyl-quinoxaline-2-carboxamides were synthesized and tested for their antimycobacterial activity. mdpi.com While these compounds showed activity against Mycobacterium tuberculosis, molecular docking studies suggested that their mechanism of action is likely not through the inhibition of DprE1, a key enzyme in the mycobacterial cell wall synthesis pathway. mdpi.com This indicates that these analogues may exert their antimycobacterial effects through a different, yet to be identified, target. mdpi.com
Another class of related compounds, N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives , has been designed as inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis and a well-established target for cancer therapy. nih.gov
The following table summarizes the binding affinity data for selected analogues:
| Compound/Analogue | Target | Binding Affinity/Activity | Study Type |
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) | EGFR Tyrosine Kinase | Docking interaction observed | Molecular Docking |
| N-benzyl-quinoxaline-2-carboxamides | DprE1 | Fewer interactions observed | Molecular Docking |
| N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives | Thymidylate Synthase (TS) | Inhibitory activity | Biological Evaluation |
This table presents a summary of findings from preclinical studies and does not represent a comprehensive list of all investigated analogues.
Elucidation of Intracellular Signaling Pathway Modulation
The biological effects of small molecules are often mediated through their modulation of intracellular signaling pathways. Research into this compound analogues has begun to shed light on their impact on these complex networks.
Derivatives of 5-Methoxypyrimidine-2-carboxamide (B13103742) have been identified as inhibitors of SHP2 (Src Homology 2 Domain Containing Phosphatase 2). The inhibition of SHP2 by these compounds leads to a decrease in the activation of the ERK/MAPK signaling pathway, which is a critical pathway for cell proliferation and survival in many cancers. This suggests a potential mechanism for the anticancer activity of these pyrimidine derivatives.
Furthermore, studies on N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives have shown that they can induce apoptosis in cancer cells. nih.gov Western blot analysis revealed that this apoptotic effect is mediated by the activation of caspase-3 and an increase in the expression of cleaved caspase-3. nih.gov Additionally, these compounds were found to reduce the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, further promoting programmed cell death. nih.gov
In the context of glioblastoma, other small molecules have been shown to modulate key signaling pathways. For example, lovastatin (B1675250) has been found to attenuate the NF-κB pathway and promote the JNK pathway while inhibiting the MAPK/Erk pathway, sensitizing cancer cells to apoptosis. nih.gov While not a direct analogue, this research highlights the potential for targeting these pathways in cancer therapy.
The modulation of signaling pathways by these analogues is summarized in the table below:
| Compound/Analogue | Modulated Pathway | Effect | Cellular Outcome |
| 5-Methoxypyrimidine-2-carboxamide derivatives | ERK/MAPK | Inhibition (via SHP2 inhibition) | Decreased cell proliferation |
| N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives | Intrinsic Apoptosis Pathway | Activation of caspase-3, decreased Bcl-2/Bax ratio | Induction of apoptosis |
This table is based on initial research findings and further studies are required to fully elucidate the complex interactions of these compounds with intracellular signaling networks.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule.
DFT studies are routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (molecular geometry) and to understand its electronic behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.
For a hypothetical analysis of N-benzyl-2-methoxypyrimidine-5-carboxamide, one would expect DFT calculations to be performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p). The resulting data would resemble the following hypothetical table:
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value (eV) |
| Energy of HOMO | -6.5 |
| Energy of LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific data for the target compound is not available.
Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge across the atoms of a molecule. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding. The analysis provides insights into which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Given that many pyrimidine (B1678525) derivatives are investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a molecular docking study of this compound would likely be performed against the ATP-binding site of EGFR. Such a study would predict the binding pose of the compound and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the receptor's active site. For instance, studies on similar pyrimidine-based inhibitors often show crucial hydrogen bond interactions with residues like Met793 in the hinge region of the EGFR kinase domain.
Following the prediction of the binding pose, computational methods can be used to estimate the binding affinity of the ligand for the protein. This is often expressed as a binding energy value, with more negative values indicating a stronger, more favorable interaction. These calculations help in ranking potential inhibitors and prioritizing them for further experimental validation.
Table 2: Hypothetical Molecular Docking Results of this compound with EGFR Tyrosine Kinase
| Parameter | Hypothetical Finding |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |
| Key Interactions | Hydrogen bond with Met793; Hydrophobic interactions with surrounding residues |
Note: The values and interactions presented in this table are hypothetical and for illustrative purposes only.
In Silico Drug-Likeness and Pharmacokinetic Predictions
In silico methods are widely used to predict the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. These predictions are crucial for identifying potential liabilities early in the drug discovery process.
Various computational models, such as Lipinski's Rule of Five, are used to assess the drug-likeness of a compound based on its physicochemical properties. ADME predictions forecast how a drug will behave in the body, including its absorption from the gut, distribution to various tissues, metabolic stability, and route of excretion.
Table 3: Hypothetical In Silico ADME Predictions for this compound
| Property | Predicted Outcome |
| Drug-Likeness | |
| Lipinski's Rule of Five | Obeys |
| Pharmacokinetics (ADME) | |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP450 2D6 Inhibition | Non-inhibitor |
| Renal Excretion | Moderate |
Note: The predictions in this table are hypothetical and for illustrative purposes only.
Assessment of Drug-Likeness Parameters (e.g., Lipinski's Rule of Five Compliance)
Lipinski's Rule of Five is a well-established guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being orally active in humans. The rule assesses several key physicochemical properties. An analysis of this compound against these parameters indicates a high degree of compliance, suggesting favorable oral bioavailability.
The predicted properties for this compound are as follows:
Molecular Weight: The molecular weight of the compound is 243.26 g/mol . This is well within the limit of ≤ 500 g/mol set by Lipinski's rule.
LogP: The octanol-water partition coefficient (LogP), a measure of lipophilicity, is predicted to be 1.76 to 1.8. This value is comfortably below the maximum of ≤ 5, indicating a balanced solubility profile.
Hydrogen Bond Donors: The compound has one hydrogen bond donor. This adheres to the rule's criterion of no more than 5 hydrogen bond donors.
Hydrogen Bond Acceptors: There are five hydrogen bond acceptors in the molecule. This meets the requirement of no more than 10 hydrogen bond acceptors.
As this compound does not violate any of Lipinski's parameters, it is predicted to have good absorption and permeation properties.
Table 1: Lipinski's Rule of Five Analysis for this compound
| Parameter | Predicted Value | Lipinski's Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 243.26 g/mol | ≤ 500 g/mol | Yes |
| LogP (XLogP3-AA) | 1.8 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 5 | Yes |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Characteristics
Beyond the general drug-likeness assessment, computational models can predict more specific ADME characteristics. These predictions for this compound provide a more granular view of its potential pharmacokinetic behavior.
Absorption: The compound is predicted to have high gastrointestinal (GI) absorption. This is a critical factor for orally administered drugs, and this prediction aligns with its compliance with Lipinski's Rule of Five.
Distribution: Predictions regarding the distribution of the compound within the body are crucial. A key parameter is its ability to cross the blood-brain barrier (BBB). For this compound, computational models predict that it is likely to cross the BBB. This suggests potential applications in treating central nervous system disorders, but also indicates a possibility of CNS-related side effects. The compound is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the distribution of drugs to various tissues, including the brain.
Metabolism: The metabolic fate of a drug is largely determined by its interactions with cytochrome P450 (CYP) enzymes. In silico predictions for this compound suggest that it may be an inhibitor of several key CYP isoenzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. Inhibition of these enzymes can lead to drug-drug interactions, a significant consideration in clinical development.
Table 2: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Outcome | Implication |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Favorable for oral administration |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |
| P-gp Substrate | No | Reduced likelihood of efflux-mediated resistance |
| Metabolism | ||
| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C19 inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions |
Design and Exploration of Advanced N Benzyl 2 Methoxypyrimidine 5 Carboxamide Analogues and Derivatives
Rational Drug Design Strategies
The evolution of potent and selective drug candidates from a lead compound like N-benzyl-2-methoxypyrimidine-5-carboxamide relies on rational drug design principles. These strategies aim to optimize the molecule's interaction with its biological target, improve its pharmacokinetic profile, and minimize off-target effects.
Scaffold hopping is a powerful technique in medicinal chemistry to identify structurally novel compounds with similar biological activity to a known active molecule. nih.gov This approach involves replacing the central core of the molecule while retaining key pharmacophoric elements. For the this compound scaffold, this could involve replacing the pyrimidine (B1678525) ring with other heterocyclic systems like quinazoline, thieno[2,3-d]pyrimidine (B153573), or even non-aromatic rings, with the goal of discovering new intellectual property and improving drug-like properties. nih.govnuph.edu.uaacs.org For instance, a scaffold hopping strategy from a 2-aminoimidazole to a 2-aminopyrimidine (B69317) has been successfully used to generate new anti-biofilm agents. nih.gov
Bioisosteric replacement is a more subtle modification where a functional group is exchanged for another with similar physical and chemical properties. This can lead to enhanced potency, selectivity, and metabolic stability. nih.gov In the context of the this compound scaffold, the methoxy (B1213986) group at the 2-position could be replaced with other small electron-donating groups. The carboxamide linker is also a prime candidate for bioisosteric replacement to modulate binding and pharmacokinetic properties.
Fragment-based drug discovery (FBDD) has become a valuable tool for identifying novel lead structures. nih.gov This method starts by screening small, low-molecular-weight compounds (fragments) for weak binding to the target protein. nih.gov Once a fragment hit is identified, it can be grown or linked with other fragments to create a more potent lead compound. nih.gov For the this compound scaffold, an FBDD approach could involve identifying fragments that bind to different sub-pockets of the target protein. The N-benzyl and pyrimidine-carboxamide moieties could themselves be considered as fragments that could be optimized independently before being linked together. The "rule-of-three" (molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and cLogP ≤ 3) is often used to guide the selection of fragments. nih.gov
Synthesis and Biological Evaluation of Pyrimidine-Core Modified Analogues
Modifications to the pyrimidine core of this compound can have a significant impact on biological activity. The synthesis of such analogues often involves multi-step reaction sequences. A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This provides a route to introduce diverse substituents at the 2-position of the pyrimidine ring.
In a study on pyrimidine-5-carboxamide derivatives as salt-inducible kinase (SIK) inhibitors, various modifications were made to the pyrimidine core to improve drug-like properties. nih.gov While the specific N-benzyl-2-methoxy parent compound was not detailed, the study highlights the importance of the pyrimidine-5-carboxamide moiety for activity. nih.gov The table below summarizes the activity of some pyrimidine-5-carboxamide derivatives from that study.
Table 1: Biological Activity of Pyrimidine-Core Modified Analogues
| Compound ID | Modification to Pyrimidine Core | Target | IC50 (nM) |
|---|---|---|---|
| 8h | Hybrid with another ring system | SIK1/2 | Favorable activity |
| HG-9-91-01 | Parent Compound | SIKs | Nanomolar range |
Data sourced from a study on pyrimidine-5-carboxamide derivatives as SIK inhibitors. nih.gov
Synthesis and Biological Evaluation of N-benzyl Moiety Modified Analogues
The N-benzyl group plays a crucial role in the interaction of the molecule with its target, likely through hydrophobic and/or aromatic interactions. Modification of this moiety is a key strategy for improving potency and selectivity. This can involve introducing substituents on the benzyl (B1604629) ring or replacing the benzyl group entirely.
In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, various substitutions on the benzyl group were explored. acs.org Although the core is different, the principles of N-benzyl modification are applicable. For example, introducing a pyridin-3-yl group at the 4-position of the benzyl ring was a key modification in one of the potent compounds. acs.org
A study on N-benzyl-2-methoxy-5-propargyloxybenzoamides as herbicides provides more direct insight. nih.gov Structure-activity relationship (SAR) studies showed that introducing a fluorine or methyl group at the 3- or 4-position of the benzyl-benzene ring was beneficial for activity. nih.gov
Table 2: Herbicidal Activity of N-benzyl Moiety Modified Benzoamides
| Compound ID | Substitution on Benzyl Ring | Biological Activity |
|---|---|---|
| 406 | 3- or 4-position fluorine or methyl | Comparable to mesotrione (B120641) and diflufenican |
| 412 | 3- or 4-position fluorine or methyl | Comparable to mesotrione and diflufenican |
Data from a study on N-benzyl-2-methoxy-5-propargyloxybenzoamides. nih.gov
The synthesis of these N-benzyl modified analogues typically involves the coupling of a substituted benzylamine (B48309) with the appropriate pyrimidine-5-carboxylic acid or its activated derivative. nih.gov
Development of Multi-Targeted Ligands Based on the this compound Scaffold
Complex diseases like cancer often involve multiple signaling pathways. nih.gov Multi-targeted ligands (MTDLs), which are single molecules designed to interact with multiple targets, offer a promising therapeutic approach. nih.gov The this compound scaffold can serve as a foundation for designing such MTDLs.
The design strategy for MTDLs often involves combining the pharmacophores of two or more drugs into a single hybrid molecule. nih.gov For example, by incorporating a pharmacophore known to inhibit a second target onto the this compound scaffold, a dual-acting ligand could be created. This could involve modifications at either the pyrimidine core or the N-benzyl moiety. For instance, if the primary target is a kinase, a second pharmacophore targeting a different kinase or a protein involved in a resistance pathway could be incorporated. A study on dual MCL-1/BCL-2 inhibitors demonstrated the successful application of scaffold hopping from an indole (B1671886) to an indazole core to achieve dual target engagement. rsc.org This highlights the potential of combining rational design strategies to develop multi-targeted agents from a single scaffold.
Future Perspectives and Research Challenges for N Benzyl 2 Methoxypyrimidine 5 Carboxamide
Identification of Novel Therapeutic Applications
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Derivatives of pyrimidine have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. For instance, some pyrimidine derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory responses. In the realm of oncology, pyrimidine-based molecules have shown cytotoxic effects against various cancer cell lines and have been identified as inhibitors of key signaling pathways involved in cell proliferation, such as the ERK/MAPK pathway, by targeting enzymes like SHP2 (Src Homology 2 Domain Containing Phosphatase 2).
Given this context, future research on N-benzyl-2-methoxypyrimidine-5-carboxamide could explore a wide range of therapeutic areas. A primary focus would likely be on its potential as an anticancer agent, investigating its efficacy against a panel of human cancer cell lines, such as those from breast, lung, and colon cancers. nih.gov Another promising avenue is the exploration of its anti-inflammatory properties. Furthermore, considering the broad biological activities of pyrimidines, investigations into its potential as an antiviral, antifungal, or anti-parasitic agent, for example against Leishmania major by targeting dihydrofolate reductase, could uncover novel therapeutic uses. nih.govnih.gov
Development of Highly Selective and Potent Analogues
A significant challenge in drug development is the creation of analogues with high potency and selectivity for their intended biological target, which minimizes off-target effects. For this compound, future research will likely focus on systematic structure-activity relationship (SAR) studies to design more effective and selective derivatives.
Table 1: Potential Modifications for Analogue Development
| Molecular Scaffold | Position of Modification | Potential Substituents | Desired Outcome |
| Benzyl (B1604629) Ring | 3- or 4-position | Fluorine, Methyl | Enhanced Activity |
| Benzylic Carbon | α-position | Methyl, Dimethyl, Cyclopropyl | Improved Metabolic Stability |
| Pyrimidine Ring | 2-position | Alternative Alkoxy Groups | Modulate Potency and Selectivity |
This table is generated based on findings from related compound studies and represents hypothetical research directions.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govbham.ac.uk These computational tools can significantly accelerate the design and optimization of novel compounds. crimsonpublishers.com For this compound, AI and ML could be employed in several key areas.
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed using machine learning algorithms to forecast the biological activity and properties of virtual analogues, thereby prioritizing the synthesis of the most promising candidates. bham.ac.uk Generative models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be utilized for de novo drug design, creating novel molecular structures with desired therapeutic properties based on the this compound scaffold. bham.ac.ukcrimsonpublishers.com Furthermore, AI can aid in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly designed compounds, which is a critical step in the early stages of drug development. arxiv.org
Exploration of Unconventional Biological Targets and Pathways
While initial research may focus on established targets for pyrimidine derivatives, a significant future challenge and opportunity lies in the exploration of unconventional biological targets and pathways for this compound. This could lead to the discovery of first-in-class medicines with novel mechanisms of action, which is particularly crucial for overcoming drug resistance in areas like oncology and infectious diseases. nih.gov
Techniques such as chemical proteomics and thermal shift assays could be employed to identify the direct binding partners of this compound within the cell. Subsequent molecular docking studies could then be used to model the interactions between the compound and these newly identified targets at the atomic level. nih.gov For instance, a study on a related N-benzyl-carboxamide compound investigated its interaction with EGFR tyrosine kinase, a key player in cancer cell growth. nih.gov By exploring beyond the well-trodden path of known targets, researchers may uncover unique therapeutic opportunities for this compound.
Q & A
Q. What are the standard synthetic routes for N-benzyl-2-methoxypyrimidine-5-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Formation of the pyrimidine core via cyclization of substituted urea or thiourea derivatives with β-keto esters.
- Step 2 : Introduction of the benzyl group via alkylation using benzyl halides under basic conditions (e.g., NaH in DMF).
- Step 3 : Methoxy group incorporation at the 2-position using methylating agents (e.g., methyl iodide) or via nucleophilic substitution.
- Step 4 : Carboxamide formation at the 5-position using coupling reagents like EDC/HOBt with primary amines. Optimization : Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1.2–1.5 equivalents of benzyl halide) are critical. Purity (>95%) is confirmed via HPLC and recrystallization from ethanol/water mixtures .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, benzyl aromatic protons at δ 7.2–7.5 ppm).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ at m/z 300.12).
- X-ray Crystallography : Resolves bond angles and confirms the planar pyrimidine ring geometry.
- IR Spectroscopy : Confirms carboxamide C=O stretching (~1650 cm) and methoxy C-O bonds (~1250 cm) .
Q. What are the primary biological targets of this compound?
The compound inhibits kinases (e.g., EGFR, VEGFR) due to its pyrimidine scaffold and carboxamide moiety. Binding affinity (IC) is assessed via:
- Enzyme Assays : Fluorescence-based kinase activity measurements.
- Cellular Assays : Inhibition of cancer cell proliferation (e.g., IC = 2–5 µM in MCF-7 breast cancer cells). Target selectivity is validated using competitive binding assays with ATP analogs .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
SAR studies focus on:
- Substituent Effects : Replacing the benzyl group with fluorobenzyl (e.g., 4-fluorobenzyl) improves metabolic stability.
- Methoxy Position : 2-methoxy enhances kinase selectivity vs. 4-methoxy analogs.
- Carboxamide Modifications : Cyclization to oxadiazole or thiadiazole rings increases potency but reduces solubility. Methodology : Parallel synthesis of analogs followed by in vitro IC profiling and computational docking (e.g., AutoDock Vina) .
Q. What analytical strategies resolve contradictions in biological activity data across studies?
Discrepancies (e.g., variable IC values) arise from:
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 100 µM) or cell passage numbers.
- Compound Purity : Impurities >5% skew results; validate via HPLC-MS.
- Solubility : Use DMSO stocks <0.1% to avoid precipitation. Resolution : Cross-validate data using orthogonal assays (e.g., SPR for binding kinetics) and standardized protocols .
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
- Dosing : Oral administration (10 mg/kg) in rodent models; measure plasma concentration via LC-MS/MS.
- Parameters : Calculate , , and bioavailability.
- Metabolite Identification : Use hepatocyte incubations + UPLC-QTOF to detect glucuronidation or oxidative metabolites. Challenges : Low solubility requires formulation with cyclodextrins or lipid nanoparticles .
Q. What computational methods predict off-target interactions for this compound?
- Molecular Dynamics (MD) : Simulate binding to non-target kinases (e.g., ABL1, SRC).
- Machine Learning : Train models on ChEMBL data to predict toxicity (e.g., hERG inhibition).
- ADMET Prediction : Use SwissADME or pkCSM to estimate permeability (LogP ≈ 2.5) and CYP inhibition .
Methodological Resources
- Synthesis Optimization : Refer to protocols in J. Med. Chem. for pyrimidine alkylation .
- SAR Analysis : Use PubChem BioAssay data (AID 504850) for benchmarking .
- Data Reproducibility : Follow NIH guidelines for kinase assay standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
